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Compound of Interest

Compound Name: Methyl adamantane-1-carboxylate

Cat. No.: B026534 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activities of adamantane-

containing esters, complete with detailed experimental protocols and quantitative data

summaries. The unique lipophilic and rigid cage-like structure of the adamantane moiety often

enhances the pharmacological properties of parent molecules, making its ester derivatives

promising candidates in drug discovery.[1][2][3] Adamantane's incorporation can improve a

drug's pharmacokinetic profile by increasing bioavailability and metabolic stability.[1][2] These

derivatives have shown a wide range of biological activities, including antiviral, antimicrobial,

and anticancer effects.[4][5]

I. Antiviral Activity
Adamantane derivatives have long been recognized for their antiviral properties, most notably

against the influenza A virus.[2][6][7] The primary mechanism of action for many

aminoadamantanes involves the blockade of the M2 proton channel, a viral protein essential

for the virus's replication cycle.[3][7][8] While classic adamantane antivirals have faced

challenges with drug resistance, research into new derivatives, including esters, continues to

be an active area of investigation to overcome these limitations.[9]
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Compound Virus Strain Assay
Activity
Metric

Value Reference

Enol ester 10

(R-isomer)

Influenza

A/IIV-

Orenburg/29-

L/2016(H1N1

)pdm09

(rimantadine-

resistant)

Plaque

Reduction

Assay

IC50 7.7 µM [9]

Enol ester 10

(S-isomer)

Influenza

A/IIV-

Orenburg/29-

L/2016(H1N1

)pdm09

(rimantadine-

resistant)

Plaque

Reduction

Assay

IC50 7.7 µM [9]

2-(1-

adamantyl)im

idazole

Influenza A-2

Victoria virus

Chick

Embryo

Assay

-

Significant

antiviral

activity

[10]

N-methyl-2-

(1-

adamantyl)im

idazole

Influenza A-2

Victoria virus

Chick

Embryo

Assay

-

Significant

antiviral

activity

[10]

Experimental Protocol: Plaque Reduction Assay for
Antiviral Activity
This protocol is a standard method for determining the antiviral efficacy of a compound by

measuring the reduction in viral plaque formation in a cell culture.

Materials:

Confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK)

cells for influenza virus) in 12-well plates.
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Virus stock of known titer.

Test compound (adamantane-containing ester) at various concentrations.

Culture medium (e.g., DMEM).

Phosphate-buffered saline (PBS).

Agarose overlay medium.

Formaldehyde solution (4%).

Crystal violet staining solution.

Procedure:

Cell Preparation: Seed host cells in 12-well plates and incubate until a confluent monolayer

is formed.

Virus Dilution: Prepare serial dilutions of the virus stock in culture medium to achieve a

concentration that yields a countable number of plaques (e.g., 50-100 plaques per well).

Compound Preparation: Prepare serial dilutions of the adamantane-containing ester in

culture medium.

Infection: Wash the cell monolayers with PBS. Add the virus dilution to each well and

incubate for 1 hour at 37°C to allow for viral adsorption.

Treatment: Remove the virus inoculum and wash the cells with PBS. Add the culture medium

containing the different concentrations of the test compound to the respective wells. Include

a virus control (no compound) and a cell control (no virus, no compound).

Overlay: Gently add the agarose overlay medium to each well. Allow the overlay to solidify at

room temperature.

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques

are visible.
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Fixation and Staining: Fix the cells with 4% formaldehyde solution for at least 30 minutes.

Remove the agarose overlay and stain the cells with crystal violet solution.

Plaque Counting: Wash the plates with water and allow them to dry. Count the number of

plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each compound

concentration compared to the virus control. The 50% inhibitory concentration (IC50) is

determined as the concentration of the compound that reduces the plaque number by 50%.

Preparation

Assay Procedure

Start

Seed Host Cells in 12-well plates

Prepare Virus Dilutions

Prepare Compound Dilutions

Infect Cell Monolayers Add Compound Dilutions Add Agarose Overlay Incubate for 48-72h Fix and Stain Cells Count Plaques Calculate IC50 End

Click to download full resolution via product page

Workflow for the Antiviral Plaque Reduction Assay.

II. Antimicrobial Activity
Adamantane derivatives, including esters, have demonstrated activity against a range of

microbial pathogens. The lipophilic nature of the adamantane cage is thought to facilitate the

interaction of these compounds with bacterial cell membranes, contributing to their

antimicrobial effects.[11]
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Quantitative Data: Antimicrobial Activity of Adamantane-
Containing Esters

Compound
Microorgani
sm

Assay
Activity
Metric

Value
(µg/mL)

Reference

4-(adamant-

1-

ylmethoxycar

bonyl)-N-(5-

carboxypenta

methylene)ph

thalimide

Staphylococc

us aureus
Broth Dilution MIC 0.022 [12]

4-(adamant-

1-

ylmethoxycar

bonyl)-N-(L-

alanyl)phthali

mide

Staphylococc

us aureus
Broth Dilution MIC 0.05 [12]

N-substituted

adamantylest

er imides

Staphylococc

us aureus
Not specified MIC > 6 [13]

Adamantane

derivative 9

Gram-

positive

bacteria

Not specified MIC 62.5–1000 [5]

Adamantane

derivative 14

Gram-

positive

bacteria

Not specified MIC 62.5–1000 [5]

Adamantane

derivative 15

Gram-

positive

bacteria

Not specified MIC 62.5–1000 [5]

Adamantane

derivative 19

Gram-

positive

bacteria

Not specified MIC 62.5–1000 [5]
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Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the broth microdilution method for determining the MIC of an

antimicrobial agent against a specific bacterium, in accordance with guidelines from the

European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13]

Materials:

96-well microtiter plates.

Bacterial strain of interest.

Mueller-Hinton Broth (MHB) or other suitable growth medium.

Test compound (adamantane-containing ester) stock solution.

Sterile saline (0.85% w/v).

Spectrophotometer.

Procedure:

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland

standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to

a final concentration of 5 x 10^5 CFU/mL in MHB.

Compound Dilution: Prepare a serial two-fold dilution of the adamantane-containing ester in

MHB in the wells of a 96-well plate.

Inoculation: Add the standardized bacterial inoculum to each well containing the compound

dilutions. Include a positive control (bacteria in broth without the compound) and a negative

control (broth only).

Incubation: Incubate the plate at 37°C for 16-24 hours.

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the

lowest concentration of the compound at which there is no visible growth of the bacteria.
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Preparation

Assay Procedure
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Workflow for the Broth Microdilution MIC Assay.

III. Anticancer Activity
The cytotoxic effects of adamantane derivatives against various cancer cell lines have been

reported, suggesting their potential as anticancer agents.[14][15] The incorporation of the

adamantane moiety can enhance the lipophilicity of compounds, potentially improving their

ability to cross cell membranes and interact with intracellular targets.

Quantitative Data: Anticancer Activity of Adamantane-
Containing Esters
Specific quantitative data for the anticancer activity of adamantane-containing esters was not

prominently available in the initial search results. The provided data below is for adamantane

derivatives in general to illustrate the potential of this class of compounds.
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Compound Cell Line Assay
Activity
Metric

Value Reference

Adamantyl

isothiourea

derivative 5

Hep-G2

(Hepatocellul

ar carcinoma)

MTT Assay -

High

cytotoxic

effect

[14]

Adamantyl

isothiourea

derivative 6

Hep-G2

(Hepatocellul

ar carcinoma)

MTT Assay -

High

cytotoxic

effect

[14]

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential

of a compound. It measures the metabolic activity of cells, which is an indicator of cell viability.

[1][2]

Materials:

Cancer cell line of interest.

96-well plates.

Complete culture medium.

Test compound (adamantane-containing ester).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

Microplate reader.

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow

them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the adamantane-

containing ester for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a

control.

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4

hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan

crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution in each well using a

microplate reader at a wavelength of 570 nm.

Data Analysis: Calculate the percentage of cell viability for each treatment group compared

to the untreated control. The IC50 value, the concentration of the compound that inhibits cell

growth by 50%, can then be determined.

Preparation

Assay Procedure

Start

Seed Cells in 96-well Plate

Prepare Compound Dilutions
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Workflow for the MTT Cytotoxicity Assay.

IV. Synthesis of Adamantane-Containing Esters
The synthesis of adamantane-containing esters can be achieved through several standard

organic chemistry reactions. A common method involves the esterification of an adamantane

carboxylic acid with an alcohol or the reaction of an adamantanol with a carboxylic acid or its

more reactive derivatives (e.g., acid chloride or anhydride).
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General Protocol: Esterification of 1-
Adamantanecarboxylic Acid
This protocol describes a general method for the synthesis of an adamantane ester from 1-

adamantanecarboxylic acid and an alcohol under acidic conditions.

Materials:

1-Adamantanecarboxylic acid.

Alcohol (R-OH).

Concentrated sulfuric acid (catalyst).

Anhydrous solvent (e.g., toluene or dichloromethane).

Round-bottom flask with a reflux condenser.

Sodium bicarbonate solution.

Anhydrous magnesium sulfate.

Rotary evaporator.

Procedure:

Reaction Setup: In a round-bottom flask, dissolve 1-adamantanecarboxylic acid and the

desired alcohol in the anhydrous solvent.

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the

reaction mixture.

Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The

reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the

organic layer with sodium bicarbonate solution to neutralize the acid catalyst, followed by

washing with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate the solvent using a rotary evaporator.

Purification: The crude ester product can be purified by column chromatography or

recrystallization to yield the pure adamantane-containing ester.
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General workflow for the synthesis of adamantane-containing esters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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